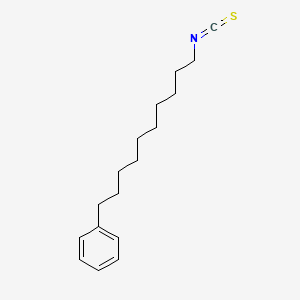

10-Phenyldecyl isothiocyanate

描述

10-Phenyldecyl isothiocyanate is an organic compound with the molecular formula C17H25NS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a phenyl group attached to a decyl chain, which is further connected to an isothiocyanate group.

准备方法

Synthetic Routes and Reaction Conditions: 10-Phenyldecyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives. Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases . This reaction is typically carried out under moderate heating (around 40°C) and can be optimized for sustainability by using benign solvents such as Cyrene™ or γ-butyrolactone .

Industrial Production Methods: Industrial production of this compound often involves the use of thiophosgene due to its efficiency in converting primary amines to isothiocyanates. due to the toxic nature of thiophosgene, alternative methods using less hazardous reagents are being explored .

化学反应分析

Types of Reactions: 10-Phenyldecyl isothiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted products depending on the nucleophile used.

科学研究应用

Chemical Properties and Mechanism of Action

10-PDITC is characterized by a phenyl group attached to a decyl chain, followed by an isothiocyanate functional group. The structure of 10-PDITC allows it to interact with various biological pathways, making it a candidate for therapeutic applications. The mechanisms through which 10-PDITC exerts its effects include:

- Histone Deacetylase Inhibition : Similar to other isothiocyanates, 10-PDITC may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones. This process can promote gene expression related to apoptosis and cell cycle arrest in cancer cells.

- Cellular Detoxification : The compound may influence cellular detoxification pathways, which are crucial for eliminating harmful substances from cells and can impact cancer progression.

Cancer Research

- Anti-Cancer Properties : 10-PDITC has shown promise in various studies as an anti-cancer agent. Its ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential. Specific studies have indicated that 10-PDITC may be effective against certain cancer types, including breast and colon cancers, although more research is needed to fully understand its efficacy across different cancers .

- Combination Therapy : Research suggests that 10-PDITC can enhance the effects of other chemotherapeutic agents. For instance, when combined with traditional chemotherapeutics, it may improve overall treatment outcomes by targeting multiple pathways involved in tumor growth and survival.

Mechanism-Based Studies

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of isothiocyanates have revealed that variations in the alkyl chain length and functional groups can significantly affect biological activity. Studies focusing on 10-PDITC have shown that its longer carbon chain enhances its interaction with biological targets compared to shorter-chain isothiocyanates .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique properties of several related isothiocyanates:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Phenethyl isothiocyanate | Contains a phenethyl group | Strong anti-cancer properties |

| Benzyl isothiocyanate | Contains a benzyl group | Potent chemopreventive effects |

| 8-Phenyloctyl isothiocyanate | Longer carbon chain than 6-phenylhexyl | Stronger inhibition of certain cancer cell lines |

| 10-Phenyldecyl isothiocyanate | Even longer carbon chain | Enhanced activity against specific cancer types |

Case Studies and Research Findings

- Case Study on Breast Cancer : A study conducted on breast cancer cell lines demonstrated that 10-PDITC induced significant apoptosis through HDAC inhibition. The results indicated a dose-dependent response, suggesting potential for use as an adjunct therapy in breast cancer treatment.

- Colon Cancer Research : Another investigation focused on colon cancer cells revealed that 10-PDITC not only inhibited cell proliferation but also altered gene expression profiles associated with tumorigenesis. This highlights the compound's dual role in both prevention and treatment .

作用机制

The mechanism of action of 10-Phenyldecyl isothiocyanate involves its interaction with various molecular targets and pathways. It acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its anticancer and antimicrobial effects .

相似化合物的比较

- Phenethyl isothiocyanate

- Allyl isothiocyanate

- Sulforaphane

Comparison: 10-Phenyldecyl isothiocyanate is unique due to its longer alkyl chain and phenyl group, which can influence its biological activity and chemical reactivity. Compared to phenethyl isothiocyanate and allyl isothiocyanate, it has shown higher potency in certain biological assays . Sulforaphane, another well-known isothiocyanate, is primarily studied for its chemopreventive properties, whereas this compound has broader applications in both chemistry and biology .

生物活性

10-Phenyldecyl isothiocyanate (PDITC) is a synthetic compound belonging to the isothiocyanate family, characterized by its unique structure comprising a phenyl group attached to a decyl chain. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in cancer prevention and antimicrobial applications. This article provides a comprehensive overview of the biological activity of PDITC, highlighting its mechanisms of action, pharmacokinetics, and comparative efficacy with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₅NS

- Molecular Weight : 285.45 g/mol

- Functional Group : Isothiocyanate (-N=C=S)

The presence of both aliphatic and aromatic characteristics in PDITC contributes to its unique biological properties, making it a subject of interest for further research.

PDITC exhibits several mechanisms through which it exerts its biological effects:

-

Inhibition of Carcinogenesis :

- PDITC has been shown to inhibit lung tumorigenesis in experimental models. It acts by interacting with cytochrome P450 enzymes, which are crucial in the metabolism of procarcinogens, thereby reducing the formation of carcinogenic compounds.

- The compound also induces apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including breast, lung, and colon cancers.

-

Activation of Antioxidant Pathways :

- PDITC activates the Nrf2 pathway, leading to the induction of phase II detoxifying enzymes that help protect cells from oxidative stress and damage.

-

Antimicrobial Activity :

- Preliminary studies indicate that PDITC exhibits antimicrobial properties against various bacteria, fungi, and viruses, suggesting potential applications in developing new disinfectants or antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of PDITC includes:

- Absorption : The compound follows linear and first-order absorption kinetics.

- Protein Binding : High protein binding capacity.

- Tissue Distribution : Capacity-limited distribution across tissues.

These properties influence the compound's bioavailability and efficacy in biological systems.

Comparative Efficacy

A comparative analysis of PDITC with other isothiocyanates reveals its unique potency:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Aromatic | Cancer chemopreventive | Longer carbon chain enhances activity |

| Phenethyl Isothiocyanate | Aromatic | Anticancer | Derived from glucosinolates |

| Allyl Isothiocyanate | Aliphatic | Antimicrobial | Commonly found in mustard |

| Sulforaphane | Aromatic | Antioxidant | Found in cruciferous vegetables |

PDITC's longer alkyl chain and phenyl substitution may enhance its solubility and interactions compared to shorter-chain isothiocyanates.

Case Studies

-

Lung Cancer Prevention Study :

A study demonstrated that dietary inclusion of PDITC significantly suppressed lung adenocarcinoma formation in A/J mice models. Mice treated with varying concentrations of PDITC showed a marked reduction in tumor incidence compared to controls . -

Antimicrobial Efficacy Assessment :

In vitro studies have shown that PDITC exhibits significant antimicrobial activity against common pathogens, indicating its potential use as an antimicrobial agent. Further research is needed to explore its safety and efficacy in clinical applications.

属性

IUPAC Name |

10-isothiocyanatodecylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NS/c19-16-18-15-11-6-4-2-1-3-5-8-12-17-13-9-7-10-14-17/h7,9-10,13-14H,1-6,8,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYYJVWCELMDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCN=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166266 | |

| Record name | 10-Phenyldecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157469-21-1 | |

| Record name | 10-Phenyldecyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157469211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Phenyldecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。